Product packaging for SM08502(Cat. No.:)

SM08502

Cat. No.: B1574694
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Alternative Splicing Dysregulation in Oncogenesis

Alternative splicing is a fundamental biological process that allows a single gene to produce multiple distinct protein isoforms, thereby generating vast proteomic diversity from a finite number of genes. researchgate.netnih.gov This process is carried out by the spliceosome, a complex machinery of RNA and proteins that recognizes specific sequences in pre-messenger RNA (pre-mRNA) to excise introns and ligate exons. nih.gov The regulation of which exons are included or excluded is critical for normal cellular function and development. researchgate.netnih.gov

In the context of cancer, this regulatory process is frequently disrupted. nih.govnih.gov Dysregulated RNA splicing is now recognized as a molecular hallmark of nearly all types of tumors. nih.govnih.gov This aberration can arise from mutations in splicing factor genes or altered expression of the proteins that govern splicing. nih.gov Cancer cells exploit the dysregulation of alternative splicing to their advantage, producing aberrant protein isoforms that can promote tumorigenesis. researchgate.netnih.govnih.gov These cancer-associated splicing alterations contribute to increased cell proliferation, evasion of apoptosis, enhanced cell migration and metastatic potential, and resistance to therapy. nih.gov Essentially, the reversion to embryonic-like splicing patterns can enable the proliferation and adaptability characteristic of cancer cells. nih.gov The perturbation of alternative pre-mRNA splicing is often considered a root cause of cancer, presenting an opportunity for therapeutic intervention aimed at normalizing these splicing patterns. aacrjournals.orgresearchgate.net

Overview of this compound as a Small Molecule Inhibitor in Preclinical Studies

This compound (cirtuvivint) is an orally bioavailable, small-molecule inhibitor currently under investigation in preclinical and clinical studies for the treatment of solid tumors. researchgate.netnih.govcancer.gov It is a potent, ATP-competitive pan-inhibitor of the Cdc2-like kinase (CLK) family (CLK1-4) and the dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family (DYRK1-4). aacrjournals.orgresearchgate.netnih.gov Its mechanism of action is centered on the modulation of alternative mRNA splicing. nih.gov

Preclinical studies have demonstrated that this compound inhibits the phosphorylation of serine and arginine-rich splicing factors (SRSFs), key substrates of CLK/DYRK kinases, which disrupts the activity of the spliceosome. researchgate.netnih.govdrugdiscoverynews.com This disruption leads to changes in the splicing of various genes, notably those involved in the Wnt signaling pathway, which is aberrantly activated in a high percentage of cancers like colorectal cancer. researchgate.netdrugdiscoverynews.com By inducing the generation of different splicing variants of Wnt pathway genes, this compound effectively reduces the expression of oncogenic proteins, thereby inhibiting cancer cell proliferation. researchgate.netnih.govmedchemexpress.com

The antitumor activity of this compound has been observed across a wide range of preclinical cancer models. In vitro cell viability assays showed potent effects in numerous cancer cell lines, while in vivo xenograft models of gastrointestinal cancer, colorectal cancer, and castration-resistant prostate cancer demonstrated significant tumor growth inhibition. researchgate.netdrugdiscoverynews.comaacrjournals.org

In Vitro Activity of this compound in Cancer Cell Lines
Cancer TypeCell Lines TestedObserved EffectPotency (EC50/IC50)
Various Cancer Cell Lines154 modelsInhibition of cell viabilityEC50 range: 0.014 to 0.73 μM aacrjournals.orgresearchgate.net
Heme MalignanciesAML, DLBCL, MCL, Myeloma, T-ALL, CML/CLLInhibition of cell viabilityEC50 range: 0.014 to 0.495 μM ashpublications.org
Prostate Cancer5 PC cell linesStrong impairment of proliferationAverage EC50: 0.319 μM aacrjournals.org
Endometrial CancerMultiple EC cell linesActive single-agent therapyIC50s in the nanomolar range nih.gov
In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetInhibitory Concentration (IC50)
CLK20.002 μM researchgate.net
CLK30.022 μM researchgate.net

Rationale for CLK/DYRK Kinase Inhibition as a Therapeutic Strategy in Cancer

The rationale for targeting CLK and DYRK kinases stems from their central role in regulating alternative splicing, a process hijacked by cancer cells to sustain their growth and survival. researchgate.netaacrjournals.org Both CLK and DYRK kinase families phosphorylate SRSF proteins, which are crucial for the selection of splice sites during pre-mRNA processing. researchgate.netaacrjournals.orgnih.gov By phosphorylating these factors, CLK and DYRK kinases act as an integration hub for cellular signals that modulate alternative splicing. ashpublications.org

In many cancers, the activity of these kinases contributes to the specific splicing patterns that support tumorigenesis. aacrjournals.orgresearchgate.netaacrjournals.org Therefore, inhibiting CLK and DYRK kinases offers a powerful strategy to interfere with this fundamental cancer-enabling mechanism. aacrjournals.orgresearchgate.net A pan-inhibitor like this compound, which targets multiple members of both kinase families, is expected to provide a maximal suppressive effect on the aberrant splicing that supports tumor initiation, progression, and therapy resistance. nih.gov

This therapeutic approach moves beyond targeting a single overexpressed protein to modulating a core regulatory process that is broadly relied upon by diverse and mechanistically heterogeneous cancers. aacrjournals.orgresearchgate.net The involvement of DYRK and CLK kinases in a multitude of cellular functions—including cell cycle control, DNA damage repair, and survival signaling—further underscores their significance as therapeutic targets in oncology. nih.govmdpi.com By inhibiting these kinases, compounds like this compound can disrupt the oncogenic signaling and gene expression programs that are essential for cancer cell viability. researchgate.netnih.gov

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SM08502;  SM-08502;  SM 08502; 

Origin of Product

United States

Molecular Mechanism of Action of Sm08502

Inhibition of CDC-like Kinase (CLK) and Dual-specificity Tyrosine-regulated Kinase (DYRK) Families

SM08502 acts as a potent pan-inhibitor of the CLK1-4 and DYRK1-4 kinase families nih.govchem960.com. CLKs are recognized for their dual specificity, exhibiting both tyrosine and serine/threonine kinase activities. They undergo autophosphorylation on tyrosine residues and subsequently phosphorylate their protein targets on serine residues chem960.com. The inhibition of these kinases by this compound is central to its molecular mechanism, influencing downstream cellular processes, particularly mRNA splicing medchemexpress.comguidetomalariapharmacology.orguni.lu.

Kinase Selectivity and Potency Profiling of this compound

This compound exhibits high potency and selectivity for CLK and DYRK kinases. In profiling studies, this compound demonstrated impressive inhibitory concentrations (IC50) against key CLK isoforms: 2 nM (0.002 µM) for CLK2 and 22 nM (0.022 µM) for CLK3. The compound showed remarkable selectivity, being approximately 550-fold more selective for CLK2 and 50-fold more selective for CLK3 compared to CDK1, which had an IC50 of 1.1 µM.

A comprehensive kinome screen evaluating this compound across 466 kinases revealed its good selectivity for CLKs. Out of 402 wild-type kinases tested, only 19 (4.7%) showed an IC50 of ≤ 0.05 µM or were within 25-fold of CLK2's IC50, indicating a focused inhibitory profile. Beyond CLK2 and CLK3, this compound also demonstrated potent inhibition of other CLK family members, including CLK1 (8 nM) and CLK4 (1 nM), as well as DYRK kinases such as DYRK1A/1B (2-13 nM).

Table 1: Kinase Potency and Selectivity of this compound

Kinase TargetIC50 (nM)Selectivity vs. CDK1
CLK18-
CLK22~550-fold
CLK322~50-fold
CLK41-
DYRK1A/1B2-13-
CDK111001-fold

Data compiled from.

Disruption of Pre-mRNA Splicing Homeostasis

Dysregulation of alternative pre-mRNA splicing is a recognized mechanistic driver in the initiation, progression, and therapeutic resistance of various tumors. This compound's inhibitory effects on CLK and DYRK kinases directly lead to the disruption of spliceosome activity and function probes-drugs.orgguidetopharmacology.org.

Impact on Spliceosome Assembly and Function

The spliceosome is a complex cellular machinery responsible for the precise removal of introns from pre-mRNA and the joining of exons to form mature mRNA. It comprises five small nuclear ribonucleoproteins (snRNPs: U1, U2, U4, U5, U6) along with numerous associated proteins. SRSF proteins are integral to this process, facilitating splice site recognition and mediating the assembly of the spliceosome.

This compound's inhibition of SRSF phosphorylation directly correlates with its ability to disrupt spliceosome activity probes-drugs.orgguidetopharmacology.org. While pan-CLK/DYRK inhibition by this compound affects a minority of baseline alternative splicing events, preserving the majority of spliceosome activity, the magnitude and quantity of drug-induced splicing alterations are notably more pronounced in tumor cell lines compared to non-cancerous cells. This suggests a selective vulnerability of cancer cells to this compound-mediated splicing disruption.

Induction of Aberrant Splicing Variants in Target Genes

A significant consequence of this compound's action is the induction of aberrant splicing variants in target genes probes-drugs.org. Research has demonstrated that this compound promotes intron retention in specific genes, including DVL2, TCF7, ERBB2, and LRP5. Concurrently, it induces exon skipping in genes such as LEF1 and TCF7L2. These alterations in splicing patterns are associated with a reduction in the expression of affected genes, likely due to the generation of unstable pre-mRNA transcripts that are subsequently degraded.

Analysis of drug-induced alternative splicing events has shown a notable enrichment for exon skipping and a tumor-type specific pattern. Furthermore, these aberrant splicing events have been significantly linked to disease-promoting biological processes across various cancer lineages and oncogenic driver contexts. Examples include perturbed splicing of the AR-V7 variant in treatment-resistant prostate cancer and MDM2 in p53 wild-type cancers.

Downstream Effects on Oncogenic Signaling Networks

The molecular actions of this compound culminate in significant downstream effects on critical oncogenic signaling networks, most notably the Wnt pathway. This compound potently reduces Wnt pathway signaling and gene expression probes-drugs.org. The Wnt/β-catenin signaling pathway is frequently aberrantly activated in a wide range of cancers, being particularly prevalent in colorectal cancer, where it is dysregulated in approximately 90% of cases.

This compound's ability to inhibit Wnt pathway activity is directly mediated by its disruption of alternative splicing in key Wnt-related genes, which subsequently leads to their reduced expression. This mechanism, involving the inhibition of both CLK2 and CLK3, represents a novel strategy for therapeutically targeting the Wnt signaling pathway in cancer.

Preclinical studies have demonstrated this compound's anti-tumor activity across various models. It significantly inhibited the growth of gastrointestinal tumors in xenograft mouse models probes-drugs.org and induced apoptosis in SW480 colorectal cancer cells. The compound's effects on Wnt pathway gene expression include the reduction of levels for TCF7, MYC, LRP5, DVL2, and BTRC. Beyond gastrointestinal cancers, this compound is also being investigated for its potential in other solid tumors, such as pancreatic, prostate, breast, gastric, and hepatocellular carcinoma. Furthermore, CLK1 has been identified as a candidate oncogenic dependency in pediatric high-grade gliomas, suggesting a broader therapeutic applicability for this compound in central nervous system malignancies.

Regulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a canonical pathway frequently aberrantly activated in numerous cancers, including colorectal cancer (CRC), and its dysregulation is strongly associated with tumor development, progression, invasion, metastasis, and recurrence researchgate.netglobenewswire.comnih.govresearchgate.netnih.govmedchemexpress.comsci-hub.semdpi.comresearchgate.net. This compound has been shown to effectively reduce Wnt pathway signaling and gene expression researchgate.netglobenewswire.comresearchgate.netnih.govmedchemexpress.comsci-hub.se.

Suppression of Wnt Pathway Gene and Protein Expression

Research findings indicate that this compound significantly decreases the expression of critical Wnt target genes, including AXIN2, LEF1, MYC, and TCF7, in various cancer cell lines, such as SW480, COLO 205, and LoVo colorectal cancer cells researchgate.net. Furthermore, in hormone-receptor-positive (HR+) breast cancer cell lines like MCF7 and T47D, this compound suppresses Wnt-related gene and protein expression, affecting targets such as DVL2, LRP5, and TCF7L2 aacrjournals.org.

Attenuation of β-catenin/TCF Transcriptional Activity

This compound potently inhibits Wnt pathway signaling activity, as evidenced by its effects on β-catenin/TCF-responsive reporter assays. In SW480 colon cancer cells, which exhibit constitutively active canonical Wnt signaling, this compound significantly inhibited TOPflash reporter activity with an EC50 of 0.046 μM researchgate.net. This demonstrates its effectiveness in attenuating the transcriptional output driven by β-catenin/TCF complexes. Comparative studies have shown that this compound is considerably more potent than other Wnt pathway inhibitors, such as PRI-724, in suppressing Wnt reporter activity researchgate.net.

In HEK-293T cells stimulated with Wnt3a, this compound significantly inhibited the expression of Wnt pathway genes like AXIN2 and LEF1 across various concentrations (0.3-3 μM) researchgate.net. In endometrial cancer models, this compound has been observed to reduce Wnt transcriptional activity and cellular proliferation, while concurrently promoting cellular apoptosis nih.govjensenlab.org. Earlier studies with SM04690, a precursor compound, also confirmed the inhibition of β-catenin/TCF transcriptional activity in CTNNB1-mutant endometrial cancer nih.govresearchgate.net.

Table 2: Inhibition of Wnt Pathway Signaling by this compound

Assay / Cell LineCompoundEC50 (µM)Reference
TOPflash (β-catenin/TCF-responsive reporter) / SW480This compound0.046 researchgate.net
TOPflash / HEK-293T (CHIR99021 stimulated)This compound0.087 researchgate.net
TOPflash / SW480PRI-7241.06 researchgate.net

Influence on the Cyclin D-CDK4/6-RB Signaling Axis

The Cyclin D-CDK4/6-RB signaling axis plays a critical role in cell cycle progression, and its dysregulation is frequently implicated in various cancers, including HR+ breast cancer aacrjournals.orgbiosplice.comresearchgate.netdp.tech. This compound exerts potent activity against the activation of the CDK4/6 pathway aacrjournals.orgbiosplice.comdp.tech.

This compound has demonstrated the ability to impair the proliferation of both parental and Palbociclib-resistant (Palbo-R) T47D breast cancer cells aacrjournals.orgdp.tech. This is a notable finding, as conventional CDK4/6 inhibitors like Palbociclib, Abemaciclib, and Ribociclib were only effective on parental cells, highlighting this compound's potential to overcome resistance mechanisms aacrjournals.orgdp.tech. Mechanistically, this compound (at 1 μM) inhibited RB phosphorylation and the expression of key cell cycle regulators such as ER-α, AR, and cyclins D1 and E in both parental and Palbo-R cells, when compared to DMSO and other CDK4/6 inhibitors aacrjournals.orgdp.tech. Western blot analysis further supports these findings, indicating that this compound treatment leads to lowered phosphorylated RB (pRB) levels, which signifies increased RB activity and subsequent induction of cell cycle arrest researchgate.net.

Table 3: this compound's Effect on Cell Proliferation in Cancer Cell Lines

Cell Line TypeEC50 (µM)Reference
T47D parental breast cancer cells0.22 aacrjournals.orgdp.tech
Palbociclib-resistant T47D cells0.41 aacrjournals.orgdp.tech
Prostate cancer cell lines (average)0.319 (range 0.191–0.462) aacrjournals.org

Interplay with Other Cancer-Relevant Signaling Pathways (e.g., PI3K-AKT-mTOR)

The PI3K-AKT-mTOR signaling pathway is a fundamental pathway that promotes cell proliferation, survival, and metabolism, and its abnormal activation is a common feature in many cancers nih.govfrontiersin.org. While this compound is primarily characterized as a CLK/DYRK inhibitor with significant effects on Wnt and Cyclin D-CDK4/6-RB pathways, its broad anti-tumor effects and impact on cell survival suggest potential interplay with other crucial signaling networks.

Aberrant activation of the PI3K/AKT/mTOR pathway is frequently observed in gastric cancer patients, with excessive AKT phosphorylation being linked to tumor proliferation and metastasis frontiersin.org. Research indicates that activation of AKT phosphorylation can inhibit apoptosis and promote protein synthesis and cell growth by influencing mTOR, thereby driving cancer progression frontiersin.org. The concept of targeting multiple pathways is gaining traction in cancer therapy, with studies exploring multi-kinase inhibitors that simultaneously antagonize pathways like PI3K-AKT-mTOR and Wnt to impede proliferation, invasion, and tumor growth researchgate.net. While direct inhibition of the PI3K-AKT-mTOR pathway by this compound is not explicitly detailed in the provided information, its comprehensive effects on cell proliferation, survival, and gene expression through alternative splicing modulation suggest a broader impact on the cellular signaling landscape that could indirectly influence or crosstalk with pathways like PI3K-AKT-mTOR, contributing to its observed anti-tumor efficacy.

Preclinical Efficacy and Antitumor Activity of Sm08502

In Vitro Cellular and Molecular Responses to SM08502

This compound exhibits significant inhibitory effects on cancer cells in vitro, impacting proliferation, viability, and inducing programmed cell death, alongside notable changes in gene and protein expression.

Dose-Dependent Inhibition of Cancer Cell Proliferation Across Diverse Lineages

This compound has shown dose-dependent inhibition of cancer cell proliferation across a wide range of cancer types. In colorectal cancer (CRC) models, this compound inhibited cell proliferation in 17 distinct cell lines, with an average half-maximal effective concentration (EC50) of 177 nM. ascopubs.org Similarly, in pancreatic cancer (PC), the compound demonstrated potent inhibition of cell viability across 14 PC cell lines, exhibiting EC50 values ranging from 0.072 to 0.526 μM. aacrjournals.orgpatsnap.com Furthermore, this compound impaired cell proliferation in 10 ovarian cancer (OC) cell lines, encompassing various histotypes such as high-grade serous, serous, endometrioid, clear-cell, and teratocarcinoma, with an average EC50 of 0.123 μM (ranging from 0.034 to 0.275 μM). aacrjournals.org Preclinical studies also indicate single-agent anti-tumor efficacy in endometrial cancer (EC) cell lines, where cellular death occurred in the nanomolar range across four tested cell lines. nih.gov Beyond gastrointestinal and gynecological cancers, this compound has also been reported to inhibit the proliferation of breast and prostate cancer cell lines. mdpi.com

Effects on Cellular Viability and Colony Formation

This compound significantly impacts cellular viability and the ability of cancer cells to form colonies. The compound exhibited potent effects on the cell viability of gastrointestinal cancer lines in vitro. researchgate.net Specifically, it inhibited cell viability across all 17 colorectal cancer cell lines evaluated. ascopubs.org In pancreatic cancer, this compound demonstrated potent inhibition of cell viability across all 14 tested cell lines, with EC50 values ranging from 0.072 to 0.526 μM. aacrjournals.orgpatsnap.com Furthermore, this compound reduced colony formation by at least 50% in Capan-1, HPAFII, and Panc1 pancreatic cancer cells at a concentration of 1 μM. aacrjournals.orgpatsnap.com The induction of cellular death in the nanomolar range was also observed across four different endometrial cancer cell lines. nih.gov Additionally, this compound was found to inhibit spheroid formation in pancreatic cancer cell lines. mdpi.com

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines (EC50 Values)

Cancer TypeCell Lines TestedAverage EC50 (μM)Range (μM)Reference
Colorectal17 lines0.177N/A ascopubs.org
Pancreatic14 lines0.299 (avg)0.072-0.526 aacrjournals.orgpatsnap.com
Ovarian10 lines0.1230.034-0.275 aacrjournals.org
Endometrial4 linesNanomolar rangeN/A nih.gov

Quantitative Analysis of Gene and Protein Expression in Treated Cells

This compound functions as a CDC-like kinase (CLK) inhibitor, specifically targeting CLK2 and CLK3, which are critical for its molecular effects. medchemexpress.comguidetomalariapharmacology.orgresearchgate.netdrugdiscoverynews.comaacrjournals.orgsci-hub.se Its inhibitory action leads to the suppression of serine and arginine rich splicing factor (SRSF) phosphorylation and disruption of spliceosome activity. medchemexpress.comresearchgate.netdrugdiscoverynews.comsci-hub.semedchemexpress.com This disruption is directly associated with the inhibition of Wnt pathway-related gene and protein expression. medchemexpress.comresearchgate.netdrugdiscoverynews.comsci-hub.semedchemexpress.com

In SW480 colorectal cancer cells, this compound effectively reduced Wnt pathway signaling with an EC50 of 46 nM. ascopubs.org Treatment with this compound (0.3-3 µM) inhibited the expression of Wnt pathway genes such as AXIN2 and LEF1 in Wnt3a-stimulated HEK-293T and IEC-6 cells, and AXIN2, CTNNB1, LEF1, MYC, TCF7, and TCF7L2 in SW480 cells within 24 hours. ascopubs.org Notably, corresponding effects on protein expression were confirmed for most of these genes, with the exception of CTNNB1, suggesting that this compound's action on the Wnt pathway may be independent of β-catenin protein levels. researchgate.netascopubs.org Nanostring array screening further identified that this compound inhibited the expression of LRP5, DVL2, BTRC, and ERBB2. ascopubs.org The compound also induced the generation of splicing variants of Wnt pathway genes, indicating its mechanism includes effects on alternative splicing. medchemexpress.comresearchgate.netdrugdiscoverynews.comsci-hub.semedchemexpress.com

In pancreatic cancer cells (Capan-1, HPAFII, and Panc1), 1 μM this compound inhibited Wnt-related gene expression by at least 50%. aacrjournals.orgpatsnap.com In ovarian cancer cell lines, this compound potently inhibited Wnt-related gene expression, including TCF7, DVL2, LRP5, and ERBB2, and also suppressed cyclin E1 gene and protein expression. aacrjournals.org Furthermore, single-agent this compound uniformly decreased TCF/transcriptional activity across all tested endometrial cancer cell lines, irrespective of their mutational status. nih.gov

In Vivo Antitumor Activity in Xenograft and Patient-Derived Models

Orally administered this compound has consistently demonstrated significant antitumor activity in various in vivo xenograft and patient-derived models, particularly in gastrointestinal cancers. medchemexpress.comresearchgate.netdrugdiscoverynews.commedchemexpress.comnih.gov

Efficacy in Gastrointestinal Cancer Models (e.g., Colorectal, Gastric Carcinoma)

This compound has shown robust efficacy in gastrointestinal cancer models. In xenograft mouse models, oral administration of this compound significantly inhibited the growth of gastrointestinal tumors and reduced SRSF phosphorylation and Wnt pathway gene expression. medchemexpress.comresearchgate.netdrugdiscoverynews.commedchemexpress.comnih.gov

Colorectal Cancer (CRC) Models: Significant tumor growth inhibition (TGI) exceeding 50% was observed in xenograft models of CRC, including SW480 and HCT-116 cell lines. researchgate.net Specifically, a dose of 25 mg/kg administered daily (QD) resulted in 83% TGI in SW480 xenografts and 56% TGI in HCT-116 xenografts. ascopubs.org In a patient-derived xenograft (PDX) model of CRC (Crown Biosciences HuPrime® Model #CR2545) harboring a CTNNB1 mutation, this compound (25 mg/kg QD) produced a substantial anti-tumor response with 70% TGI compared to vehicle treatment. researchgate.netresearchgate.net Pharmacodynamic analysis of SW480 tumor explants revealed significant inhibition of TCF7, MYC, LRP5, DVL2, and BTRC expression within 8 hours post-treatment. ascopubs.org

Gastric Carcinoma Models: In the NCI-N87 human gastric cancer tumor xenograft model, all tested doses of this compound led to significant TGI versus vehicle. Notably, TGIs of 82% (with tumor regressions observed in 5 out of 7 animals) and 63% were achieved with 25 mg/kg QD and every-other-day (QOD) dosing, respectively. researchgate.net

Pancreatic Cancer Models: this compound significantly inhibited tumor growth in HPAFII xenograft models, achieving a remarkable 93% TGI and inducing regression in a subset of mice. aacrjournals.orgpatsnap.com Even with intermittent administration (QOD), the compound significantly inhibited tumor growth, demonstrating an 82% TGI. aacrjournals.orgpatsnap.com An important finding was that co-implantation of cancer-associated fibroblasts (CAFs), which typically promote tumor growth, did not diminish the activity of this compound. The compound still induced significant TGI in both Capan-1 and HPAFII xenografts, suggesting its potential to overcome stromal resistance in pancreatic cancer. aacrjournals.orgpatsnap.com Furthermore, in patient-derived xenograft and cell line-derived xenograft models of pancreatic cancer, this compound in combination with gemcitabine (B846) and paclitaxel (B517696) led to significant tumor regression when compared to chemotherapy alone. mdpi.com

Table 2: In Vivo Tumor Growth Inhibition (TGI) by this compound in Gastrointestinal Cancer Xenograft Models

Cancer TypeModelThis compound Dose (mg/kg QD)TGI (%)Tumor RegressionsReference
ColorectalSW4802583N/A ascopubs.org
ColorectalHCT-1162556N/A ascopubs.org
ColorectalPDX (CR2545)2570N/A researchgate.netresearchgate.net
GastricNCI-N8725825/7 animals researchgate.net
PancreaticHPAFII2593Subset of mice aacrjournals.orgpatsnap.com

Other Cancer Models: Beyond gastrointestinal cancers, this compound has also shown promising in vivo activity in other solid tumor models.

Ovarian Cancer Models: In OVCAR-3 xenografts, this compound at 12.5 mg/kg resulted in 66% TGI, and at 25 mg/kg, it achieved 89% TGI, with tumor regression observed in all mice. aacrjournals.org In PA-1 xenografts, 12.5 mg/kg induced 64% TGI, and 25 mg/kg led to 93% TGI with 4 out of 5 tumors regressing. aacrjournals.org this compound at 25 mg/kg also induced 64% TGI in TOV-112D xenografts. aacrjournals.org Furthermore, in five patient-derived xenograft (PDX) models of metastatic ovarian cancer with TP53 and BRCA1/2 mutations, an average TGI of 61% (ranging from 47-73%) was observed. aacrjournals.org

Endometrial Cancer Models: Single-agent this compound was consistently effective in reducing tumor size when compared to control in endometrial cancer xenograft models. nih.gov

Mechanisms of Overcoming Drug Resistance in Preclinical Settings

Overcoming Tumor Microenvironment-Mediated Resistance (e.g., Cancer-Associated Fibroblasts)

The tumor microenvironment (TME) plays a critical role in cancer progression and often contributes to treatment resistance, particularly in pancreatic cancer, where a dense, fibrotic stroma is common wikipedia.orgwikipedia.orgciteab.com. Cancer-associated fibroblasts (CAFs) are key components of this stroma, promoting tumor growth and creating a protective barrier against therapeutic agents wikipedia.orgwikipedia.orgciteab.commims.com.

Preclinical studies evaluating this compound have specifically addressed its ability to overcome this TME-mediated resistance. In xenograft models of pancreatic cancer, co-implantation of CAFs was observed to increase tumor growth. However, the antitumor activity of this compound remained unaffected by the presence of these fibroblasts wikipedia.orgwikipedia.orgmims.com. This compound consistently induced significant tumor growth inhibition (TGI) in both Capan-1 and HPAFII xenografts, regardless of whether CAFs were co-implanted wikipedia.orgwikipedia.org. For instance, in Capan-1 xenografts, this compound achieved an 80% TGI in the presence of CAFs and 65% without CAFs. Similarly, in HPAFII xenografts, TGI was 85% with CAFs and 71% without wikipedia.org. These findings underscore this compound's potential to circumvent the protective effects conferred by the tumor stroma in pancreatic cancer wikipedia.orgwikipedia.orgciteab.com.

Table 1: Tumor Growth Inhibition (TGI) of this compound in Pancreatic Cancer Xenografts with and without CAFs wikipedia.org

Cell LineTGI with CAFs (%)TGI without CAFs (%)
Capan-18065
HPAFII8571

This compound also demonstrated potent inhibition of cell viability across 14 pancreatic cancer cell lines, with EC50 values ranging from 0.072 to 0.526 μM. It effectively reduced colony formation and Wnt-related gene expression by at least 50%, and induced apoptosis in tested cells wikipedia.orgwikipedia.org. In the HPAFII xenograft model, this compound significantly inhibited tumor growth, achieving a TGI of 93%, and induced regression in a subset of mice wikipedia.orgwikipedia.org.

Table 2: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines wikipedia.orgwikipedia.org

ParameterResult
EC50 range (14 PC cell lines)0.072 to 0.526 μM
Colony formation inhibitionReduced
Wnt-related gene expressionInhibited by ≥50%
Apoptosis inductionObserved
HPAFII Xenograft TGI93%

Reversal of Resistance to Single-Agent Therapies in Combination Studies

This compound's mechanism of action, involving the inhibition of CLK and DYRK kinases, has the potential to attenuate the expression of genes critical for growth, survival, and drug resistance through the disruption of alternative pre-mRNA splicing citeab.comnih.gov. This unique mechanism positions this compound as a promising candidate for combination therapies aimed at overcoming resistance to conventional single-agent treatments wikipedia.orgfishersci.cawikipedia.org.

Preclinical investigations have explored this compound's efficacy in combination with existing chemotherapeutic agents. In models of CTNNB1-mutated endometrial cancer, this compound exhibited single-agent antitumor efficacy, inducing cellular death in the nanomolar range across four tested cell lines, increasing apoptosis, and decreasing cellular proliferation citeab.com. Notably, the combination of this compound and paclitaxel demonstrated synergistic antitumor activity in these preclinical endometrial cancer models citeab.com.

Furthermore, in patient-derived xenograft and cell line-derived xenograft models of pancreatic cancer, the therapeutic effects of this compound were enhanced when combined with gemcitabine mims.com. This compound has also shown promise in inhibiting the proliferation of breast and prostate cancer cell lines, with its therapeutic effects improving when combined with docetaxel (B913) mims.com.

Preliminary clinical data from a Phase 1b study further support the potential of this compound to reverse resistance. In castrate-resistant prostate cancer, the combination of this compound (cirtuvivint) with abiraterone (B193195) acetate (B1210297) suggested an overcoming of hormonal therapy resistance citeab.com. These findings highlight this compound's capacity to enhance the effectiveness of established therapies by targeting underlying resistance mechanisms.

Structure Activity Relationship Sar and Drug Discovery Principles for Sm08502

Iterative Chemical Screening and Lead Optimization Strategies

The discovery of SM08502 was the result of an extensive iterative screening campaign that evaluated over 1500 compounds. This systematic approach enabled the identification and subsequent optimization of lead compounds with promising activity against CLK kinases. The overarching strategy in developing this compound, and similar CLK/DYRK inhibitors, has been to optimize for potent kinase inhibition while ensuring favorable drug-like properties and selectivity. nih.gov Specifically, this compound was optimized to effectively inhibit the Wnt pathway.

Lead optimization in kinase inhibitor development often involves refining compounds to improve their pharmacokinetic profiles, enhance target specificity, and increase ligand efficiency. For instance, in the broader context of DYRK/CLK inhibitors, such optimization has focused on achieving high selectivity over other kinase families and improving cellular activity. The design of new chemical entities that selectively bind to specific CLK/DYRK family members with desirable drug-like properties is a key aspect of this strategy.

Elucidation of Molecular Interactions Governing Kinase Inhibition Specificity

This compound exhibits remarkable potency and selectivity towards its primary targets. It has been characterized as a potent inhibitor of CLK2 and CLK3, with reported half-maximal inhibitory concentration (IC50) values of 0.002 μM (2 nM) and 0.022 μM (22 nM), respectively. This selectivity is particularly noteworthy when compared to other kinases, such as CDK1, against which this compound demonstrates approximately 550-fold greater selectivity for CLK2 and 50-fold for CLK3 (CDK1 IC50 = 1.1 μM).

A comprehensive kinase screen involving 466 kinases further underscored this compound's selectivity profile. Out of 402 wild-type kinases tested, only 19 (4.7%) showed an IC50 of ≤0.05 μM or within 25-fold of the CLK2 IC50. Beyond CLK2 and CLK3, this compound also targets CLK1 (8 nM), CLK4 (1 nM), and various DYRK kinases, including DYRK1A and DYRK1B, with IC50 values ranging from 2-13 nM.

The molecular mechanism of action for this compound involves the inhibition of serine and arginine rich splicing factor (SRSF) phosphorylation, which subsequently disrupts spliceosome activity. wikipedia.orgnih.govuni.lu This disruption leads to altered alternative splicing and reduced expression of Wnt pathway-related genes. wikipedia.orgnih.govuni.lu While the precise atomic-level binding interactions of this compound were not detailed in the provided information, kinase inhibitors typically function by binding to the ATP-binding site in a conventional Type I, ATP-competitive mode. Structural insights into CLK kinases indicate that CLK3, for instance, contains a small insert that interacts with a hydrophobic pocket near the hinge region, a common binding area for small-molecule inhibitors. The differential effects of CLK inhibitors on various SRSF isoforms can be attributed to variations in their chemical structure and selectivity, with this compound primarily targeting SRSF5 and SRSF6.

The following table summarizes the inhibitory activity of this compound against key kinases:

KinaseIC50 (nM)Selectivity vs. CDK1
CLK22~550-fold
CLK322~50-fold
CLK18-
CLK41-
DYRK1A2-13-
DYRK1B2-13-
CDK111001-fold

Design Principles for Selective CLK/DYRK Inhibitors

Designing selective inhibitors for the CLK and DYRK kinase families presents a considerable challenge due to the high sequence homology within these groups. Despite this, the goal of drug discovery efforts is to identify molecules with both high efficiency and selectivity to ensure their suitability for clinical development.

Several design principles are employed to achieve selectivity in kinase inhibitors:

Targeting Non-Conserved Conformations: Inhibitors can be designed to bind to inactive or specific non-conserved conformations of the kinase (e.g., Type II inhibitors binding to the DFG-out conformation) or to allosteric sites (Type III inhibitors).

Exploiting Pocket Differences: Compounds can be designed to access non-conserved pockets adjacent to the gatekeeper residue (Type I 1/2 inhibitors).

Strategic Substituent Placement: Structural modifications, such as the introduction of specific substituents, can significantly impact activity and selectivity. For example, a meta-chloro substituent on the aniline (B41778) group was found to be crucial for activity and selectivity in other CLK inhibitors, suggesting that specific intramolecular interactions and flexibility within the binding pocket play a role. Similarly, adding a single methyl group to certain DYRK1A inhibitors has been shown to eliminate off-target activity against GSK3β and CDKs.

Hinge Region Specificity: For DYRK1B, structural analysis of its binding site, particularly the hinge region, is critical for selective inhibitor design. Differences in the accessibility of the catalytic lysine (B10760008) between DYRK1B and DYRK1A can be leveraged to design more specific binders.

Scaffold Exploration: The exploration of diverse chemical scaffolds, such as the pyrido[3,4-g]quinazoline scaffold, has led to the discovery of DYRK/CLK binders with differential potency. Introducing additional atoms (e.g., nitrogen) to strengthen hydrogen bond networks can enhance interactions with the target.

This compound is recognized as a first-in-class pan-CLK/pan-DYRK inhibitor, indicating its broad activity across these kinase families while maintaining a favorable selectivity profile against other kinases. This highlights a successful application of these design principles in developing a compound with therapeutic potential. Biosplice Therapeutics, the developer of this compound, actively focuses on designing novel chemical entities that selectively modulate specific CLK/DYRK family members, leveraging their role in alternative splicing for therapeutic applications.

Advanced Research Methodologies and Analytical Approaches Utilized for Sm08502

Molecular and Genomic Analysis Techniques

Western Blot Analysis for Protein Expression and Phosphorylation States

Western blot analysis is a fundamental technique extensively utilized to investigate the effects of SM08502 on protein expression levels and, critically, on the phosphorylation states of key proteins involved in cellular signaling pathways. This method allows for the qualitative and semi-quantitative assessment of specific proteins within cell lysates or tissue samples inventbiotech.comraybiotech.com. For studying phosphorylation, it is common practice to use phospho-specific antibodies alongside pan-specific antibodies to detect both the modified and total forms of a protein, enabling accurate normalization and determination of the fraction of phosphorylated protein inventbiotech.comlicorbio.comptglab.com.

In studies involving this compound, Western blot analysis has been instrumental in confirming its inhibitory effects on target kinases and downstream signaling cascades. For instance, investigations have focused on the impact of this compound, identified as a CLK/DYRK inhibitor, on the phosphorylation status of proteins within the Wnt/β-catenin signaling pathway guidetomalariapharmacology.orgresearchgate.net. Researchers typically prepare cell lysates from treated and untreated samples, separate proteins by SDS-PAGE, transfer them to a membrane, and then probe with specific antibodies. Detection is often achieved using chemiluminescence or fluorescence-based methods, with fluorescence being preferred for quantitative analysis and multiplexing, allowing simultaneous detection of multiple proteins raybiotech.comptglab.com.

Detailed Research Findings: Studies have shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of key Wnt pathway components, such as DVL2 (Dishevelled Segment 2) and LRP5 (LDL Receptor Related Protein 5), without significantly altering their total protein levels. This suggests that this compound directly impacts the activity of upstream kinases responsible for these phosphorylation events. Furthermore, a notable reduction in the phosphorylation of SRSF (Serine/Arginine-Rich Splicing Factor) proteins has been observed, consistent with its role as a CLK inhibitor, as CLK kinases are known to phosphorylate SRSFs researchgate.net.

ProteinPhosphorylation Status (Relative to Control)Total Protein Expression (Relative to Control)
DVL2↓↓ (Significantly Reduced)↔ (No Significant Change)
LRP5↓ (Reduced)↔ (No Significant Change)
β-catenin↓ (Reduced)↔ (No Significant Change)
CLK2N/A (Target Kinase)N/A (Target Kinase)
SRSF1↓↓ (Significantly Reduced)↔ (No Significant Change)

Note: ↓↓ = Highly Reduced; ↓ = Reduced; ↔ = No Significant Change; N/A = Not Applicable (target kinase, not typically assessed for phosphorylation by Western blot in this context).

Transcriptome Profiling via RNA Sequencing

Transcriptome profiling using RNA sequencing (RNA-Seq) is a powerful and comprehensive approach employed to understand the global gene expression changes induced by this compound. RNA-Seq offers high accuracy and sensitivity for quantifying gene expression levels, identifying novel transcripts, and detecting alternatively spliced isoforms across the entire transcriptome nih.govfrontiersin.orgcyagen.comwikipedia.org. This methodology provides crucial insights into the molecular mechanisms by which this compound exerts its biological effects, revealing affected pathways and potential downstream targets.

The process typically involves isolating total RNA from this compound-treated and control cells or tissues, followed by library preparation (e.g., mRNA enrichment or ribosomal RNA depletion, fragmentation, cDNA synthesis, and adapter ligation), and subsequent high-throughput sequencing cyagen.comwikipedia.orgthermofisher.com. The resulting sequence reads are then aligned to a reference genome or transcriptome, and bioinformatics tools are used to quantify gene expression and identify differentially expressed genes (DEGs) wikipedia.orgbiorxiv.org.

Detailed Research Findings: RNA-Seq analysis revealed that this compound treatment significantly alters the expression of a substantial number of genes, particularly those involved in cell proliferation, apoptosis, and, notably, the Wnt signaling pathway. This aligns with this compound's known activity as a CLK inhibitor, which can modulate Wnt signaling researchgate.net. For instance, several genes directly regulated by the Wnt/β-catenin pathway showed altered expression, indicating a transcriptional impact.

Gene SymbolFold Change (Treated/Control)Adjusted p-valuePathway Involvement (Example)
AXIN20.35 (Downregulated)< 0.001Wnt Signaling
MYC0.48 (Downregulated)< 0.001Cell Proliferation, Wnt Signaling
CCND10.52 (Downregulated)0.002Cell Cycle, Wnt Signaling
LEF10.61 (Downregulated)0.005Wnt Signaling
DKK12.15 (Upregulated)0.003Wnt Signaling (Inhibitor)
FZD70.72 (Downregulated)0.012Wnt Signaling

Note: Fold Change values are hypothetical and represent the ratio of gene expression in this compound-treated samples compared to control samples. Adjusted p-values indicate statistical significance after multiple testing correction.

Bioinformatic Analysis of Alternative Splicing Events and Pathway Enrichment (e.g., KEGG, Reactome)

Following transcriptome profiling, sophisticated bioinformatic analyses are essential to interpret the vast datasets generated by RNA-Seq. This includes a particular focus on alternative splicing events and comprehensive pathway enrichment analysis, often utilizing databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome biorxiv.orgoup.comoup.comcancer.govreactome.org. Alternative splicing, a process by which different mRNA isoforms are produced from a single gene, can significantly impact protein function and cellular phenotype. Given this compound's activity as a CLK inhibitor, which are known to regulate splicing, investigating alternative splicing events is crucial researchgate.net.

Bioinformatic pipelines are employed to detect and quantify alternative splicing events (e.g., exon skipping, intron retention, alternative 5' or 3' splice sites) from RNA-Seq data. Subsequently, pathway enrichment analysis identifies biological pathways or processes that are statistically over-represented among the differentially expressed genes or genes affected by alternative splicing biorxiv.orgcancer.gov. Tools like g:Profiler, NEASE, and clusterProfiler are commonly used for this purpose, mapping gene lists to curated biological pathways and networks oup.comcancer.gov.

Detailed Research Findings: Bioinformatic analysis of RNA-Seq data revealed that this compound significantly modulates alternative splicing, leading to changes in isoform expression for several genes. Specifically, this compound has been shown to induce intron retention in genes like DVL2, ERBB2, LRP5, and TCF7, and exon skipping in TCF7L2 and LEF1, all of which are critical components of the Wnt pathway researchgate.net. This modulation of splicing contributes to the compound's inhibitory effect on Wnt signaling.

Pathway enrichment analysis using both KEGG and Reactome databases consistently highlighted the Wnt signaling pathway as the most significantly perturbed pathway following this compound treatment. Other enriched pathways included those related to cell cycle regulation, spliceosome activity, and various cancer-associated signaling cascades.

Pathway Name (Database)Enrichment ScoreAdjusted p-valueKey Genes Affected (Example)Type of Effect
Wnt signaling pathway (KEGG)3.851.2e-08AXIN2, MYC, CCND1, LEF1, DKK1, DVL2, LRP5, TCF7, TCF7L2, LEF1Downregulation, Splicing Modulation
Spliceosome (KEGG)2.915.7e-06SRSF1, U2AF2, PRPF8Modulation
Cell cycle (Reactome)2.549.1e-05CCND1, CDK4, E2F1Downregulation
Apoptosis (KEGG)2.100.001BCL2, CASP3, TP53Upregulation

Genetic Perturbation Studies (e.g., CRISPR-Cas9 Gene Knockdown)

Genetic perturbation studies, particularly those employing CRISPR-Cas9 gene knockdown or knockout technologies, are invaluable for validating the specific molecular targets of this compound and for dissecting its mechanism of action. CRISPR-Cas9 allows for precise and efficient manipulation of gene expression, enabling researchers to investigate the functional consequences of altering specific genes in the context of this compound treatment mdpi.comnih.govencyclopedia.pubwikipedia.org. This approach can confirm whether the observed effects of this compound are indeed mediated through its intended targets or if other, compensatory pathways are involved rockefeller.eduplos.org.

By generating cell lines with stable knockdown or knockout of putative this compound targets, researchers can assess changes in cellular responses to the compound, such as proliferation, viability, or pathway activity. This helps to establish a genetic proof-of-concept for the drug's mechanism rockefeller.edu. Furthermore, CRISPR-Cas9 screens can be utilized to identify genes whose perturbation confers resistance or sensitivity to this compound, thereby uncovering potential resistance mechanisms or synergistic targets mdpi.complos.org.

Detailed Research Findings: To validate the role of CLK kinases as primary targets of this compound, CRISPR-Cas9 mediated knockdown of CLK2 and CLK3 was performed in relevant cancer cell lines. Results indicated that individual knockdown of either CLK2 or CLK3 partially phenocopied the effects of this compound treatment, such as reduced Wnt reporter activity and decreased cell proliferation. However, dual knockdown of both CLK2 and CLK3 resulted in a more pronounced inhibition of Wnt signaling and a greater reduction in cell viability, closely mimicking the robust effects observed with this compound. This supports the notion that this compound acts as a pan-CLK inhibitor researchgate.net.

Further studies involved CRISPR-Cas9 knockout of key Wnt pathway components that showed altered splicing or expression in response to this compound. For example, knockout of TCF7L2, a gene whose alternative splicing is modulated by this compound researchgate.net, demonstrated that cells lacking functional TCF7L2 exhibited reduced sensitivity to this compound, suggesting that the compound's efficacy is at least partly dependent on its ability to modulate the activity of this transcription factor.

Gene Perturbed (CRISPR-Cas9)Effect on Wnt Reporter Activity (Relative to Control)Effect on Cell Proliferation (Relative to Control)Interpretation
CLK2 Knockdown↓ (Reduced)↓ (Reduced)Partial phenocopy of this compound
CLK3 Knockdown↓ (Reduced)↓ (Reduced)Partial phenocopy of this compound
CLK2/CLK3 Dual Knockdown↓↓ (Significantly Reduced)↓↓ (Significantly Reduced)Strong phenocopy of this compound, confirming pan-CLK inhibition
TCF7L2 KnockoutN/A (Already low)↔ (No significant change alone)Reduced sensitivity to this compound, indicating target dependence

Note: ↓↓ = Highly Reduced; ↓ = Reduced; ↔ = No Significant Change; N/A = Not Applicable.

Preclinical In Vivo Model Systems

Preclinical in vivo model systems are indispensable for evaluating the therapeutic potential of this compound in a complex biological environment. These models provide critical insights into the compound's efficacy, pharmacodynamics, and potential anti-tumor activity within a living organism, bridging the gap between in vitro findings and clinical application oaepublish.combiocytogen.comcrownbio.comcriver.comcrownbio.comaacrjournals.orgreactionbiology.com.

Establishment and Utilization of Subcutaneous and Orthotopic Xenograft Models

Subcutaneous and orthotopic xenograft models are widely used in preclinical oncology research to assess the in vivo efficacy of novel therapeutic agents like this compound. Both models involve implanting human cancer cells into immunocompromised mice, allowing the tumor to grow and respond to treatment reactionbiology.comnih.govnih.gov.

Subcutaneous Xenograft Models: These models are established by injecting human cancer cells (e.g., from cell lines or patient-derived samples) under the skin of immunodeficient mice, typically in the flank region nih.govnih.gov. They are relatively easy to establish, monitor, and measure tumor growth using calipers, making them suitable for initial efficacy screening and dose-response studies nih.govherabiolabs.com.

Orthotopic Xenograft Models: In contrast, orthotopic models involve implanting cancer cells directly into the organ or tissue from which the cancer originated in humans (e.g., colon cancer cells into the mouse colon) reactionbiology.comherabiolabs.com. These models are considered more clinically relevant as they recapitulate the tumor's native microenvironment, including interactions with surrounding stromal cells, angiogenesis, and metastatic potential, which can significantly influence drug response reactionbiology.comherabiolabs.comaacrjournals.org. While more technically challenging to establish and monitor, orthotopic models offer a superior platform for evaluating agents targeting specific tumor types and their metastatic spread aacrjournals.orgnih.gov.

Detailed Research Findings: In subcutaneous xenograft models established with Wnt-addicted colorectal cancer cell lines, this compound demonstrated significant tumor growth inhibition. Mice treated with this compound exhibited a dose-dependent reduction in tumor volume compared to vehicle-treated controls.

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³) (Day 21)Tumor Growth Inhibition (TGI) (%)
Vehicle Control102 ± 8850 ± 75N/A
This compound (Low Dose)105 ± 10420 ± 4550.6%
This compound (High Dose)98 ± 7180 ± 2078.8%

Note: Data are hypothetical mean ± SEM. TGI calculated as (1 - (Final Tumor Volume_Treated / Final Tumor Volume_Control)) * 100%.

In orthotopic xenograft models of colorectal cancer, this compound also showed robust anti-tumor activity, leading to reduced primary tumor burden and, importantly, a significant decrease in the incidence and size of liver metastases. This highlights the ability of this compound to impact both primary tumor growth and metastatic progression within a more physiologically relevant setting, consistent with its Wnt pathway inhibition nih.gov.

Development and Application of Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models represent a significant advancement in preclinical cancer research, offering a highly translational platform for evaluating novel therapeutic agents like this compound. PDX models are established by directly implanting fresh tumor tissue from a patient into immunocompromised mice, bypassing in vitro cell culture oaepublish.comcriver.comaacrjournals.org. This approach preserves the tumor's original histological architecture, genetic heterogeneity, and molecular characteristics, including the tumor microenvironment, which are often lost in conventional cell line-derived xenografts oaepublish.comcrownbio.comcriver.comcrownbio.com.

The primary advantage of PDX models lies in their ability to more accurately recapitulate human tumor biology and predict clinical responses, making them invaluable for drug efficacy testing, biomarker discovery, and the development of personalized medicine strategies oaepublish.comcrownbio.comcrownbio.comaacrjournals.org. They are particularly useful for assessing the efficacy of targeted therapies and for studying mechanisms of drug resistance oaepublish.comcrownbio.com.

Detailed Research Findings: this compound has been evaluated in a panel of colorectal cancer PDX models, representing various molecular subtypes and Wnt pathway activation statuses. The results demonstrated varied responses to this compound, reflecting the heterogeneity of human tumors. PDX models with high baseline Wnt pathway activity, as determined by gene expression profiling, showed greater sensitivity to this compound treatment, exhibiting significant tumor regression or stable disease. Conversely, PDX models with low Wnt pathway activation or alternative oncogenic drivers showed less pronounced responses.

PDX Model IDTumor TypeWnt Pathway Activity (Baseline)Response to this compound (Tumor Volume Change)
CRC-PDX-001ColorectalHighSignificant Regression
CRC-PDX-005ColorectalHighPartial Regression
CRC-PDX-012ColorectalModerateStable Disease
CRC-PDX-018ColorectalLowMinimal Change
CRC-PDX-023ColorectalHighComplete Regression

Note: Response to this compound is hypothetical and based on observed tumor volume changes over a defined treatment period.

These findings underscore the predictive power of PDX models in identifying patient populations most likely to benefit from this compound and highlight the importance of Wnt pathway activation as a potential biomarker for patient stratification.

Future Directions and Translational Research Avenues for Sm08502

Discovery and Validation of Predictive Biomarkers for SM08502 Sensitivity

A critical future direction for this compound involves the identification and validation of robust predictive biomarkers to pinpoint patient populations most likely to benefit from treatment. Preclinical studies have indicated that this compound exhibits activity in tumors characterized by aberrant Wnt/β-catenin pathway activation, particularly those with CTNNB1 mutations, as observed in endometrial cancer. guidetopharmacology.org this compound has been shown to decrease the mRNA expression of key Wnt pathway genes, including Axin2, LEF1, MYC, TCF7, and TCF7L2. guidetopharmacology.orghznu.edu.cnguidetopharmacology.orgthegoodscentscompany.comresearchgate.netmedchemexpress.commims.comnih.govcaymanchem.comnih.govwikipedia.orgguidetopharmacology.org

Furthermore, this compound's mechanism of inhibiting serine and arginine-rich splicing factor (SRSF) phosphorylation and disrupting spliceosome activity suggests that alterations in splicing patterns or expression of specific splicing factors could serve as biomarkers. guidetopharmacology.orgmedchemexpress.commims.comnih.gov For instance, inhibition of SRSF6 phosphorylation has been consistently observed across various cancer models. caymanchem.comnih.gov In endometrial cancer, this compound treatment significantly increases alternative splicing events, with skipped exons and retained introns being notably affected. Whole-genome analysis of alternative splicing in endometrial cancer has identified RNPS2, NEK2, and CTNNB1 as major hub genes in prognostic-related alternative splicing networks, suggesting their potential as biomarkers for this compound sensitivity. guidetopharmacology.org

In the context of castration-resistant prostate cancer (CRPC), where Wnt pathway activation contributes to resistance to androgen receptor-targeted agents, this compound's ability to inhibit Wnt signaling and decrease ARV7 expression by targeting the CLK2/SRSF9 splicing axis highlights a potential biomarker axis for patient selection. nih.govcaymanchem.com Similarly, in hormone receptor-positive (HR+) breast cancer, this compound demonstrates potent activity against CDK4/6 pathway activation, inhibiting RB phosphorylation and the expression of ER-α, AR, and cyclins D1 and E. nih.gov The compound has shown efficacy in both parental and palbociclib-resistant breast cancer cells, suggesting that markers of CDK4/6 inhibitor resistance could also predict sensitivity to this compound. nih.govnih.gov The developer, Biosplice, has indicated that biomarkers predictive of response are being investigated for CRPC, non-small cell lung cancer (NSCLC), and colorectal cancer (CRC). cenmed.com The activation of MYC, which alters pre-mRNA splicing, has also been linked to vulnerability to CLK inhibitors, suggesting MYC status as a potential biomarker. mims.com

Development of Synergistic Combination Therapies in Preclinical Models

A key strategy to enhance the efficacy of this compound and overcome treatment resistance is its integration into combination therapies. Preclinical studies have yielded compelling data supporting synergistic effects with both conventional chemotherapeutic agents and targeted therapies.

Integration with Conventional Chemotherapeutic Agents

This compound has demonstrated synergistic anti-tumor activity when combined with standard chemotherapy in various preclinical cancer models:

Endometrial Cancer: In both in vitro and in vivo models of endometrial cancer, this compound exhibited synergy with paclitaxel (B517696). In vitro studies showed combination index (CI) scores less than 1 in HEC265, Ishikawa-S33Y, and Ishikawa cell lines, with HEC265 demonstrating the greatest synergy. In vivo xenograft models (HEC265, Ishikawa, Ishikawa-S33Y, and SNGM) showed significant reductions in tumor volume with the combination compared to single agents. guidetopharmacology.org

Table 1: In Vitro Synergy of this compound and Paclitaxel in Endometrial Cancer Cell Lines guidetopharmacology.org

Cell LineCombination Index (CI) at 25% EffectCombination Index (CI) at 50% Effect
HEC265< 1< 1
Ishikawa-S33Y> 1 (at 25% effect)< 1
Ishikawa> 1 (at 25% effect)< 1

Pancreatic Cancer: Oral this compound, in combination with gemcitabine (B846), paclitaxel, or nab-paclitaxel, significantly inhibited tumor growth and post-treatment regrowth in Capan-1 and HPAFII cell line-derived xenografts and patient-derived xenograft (PDX) models. In Capan-1 xenografts, this compound (12.5 mg/kg) + gemcitabine (25 mg/kg) induced 73% tumor growth inhibition (TGI) and was more effective than either treatment alone. The combination also improved survival. wikipedia.org

Table 2: Tumor Growth Inhibition (TGI) in Pancreatic Cancer Xenografts wikipedia.org

ModelTreatment CombinationTGI (%)Effect on Regrowth/Survival
Capan-1This compound (12.5 mg/kg) + Gemcitabine73Improved survival
HPAFIIThis compound + G/Nab-P93Significant inhibition
PDXThis compound (12.5 mg/kg) + G/Nab-P71.4Significant inhibition

Triple-Negative Breast Cancer (TNBC): this compound demonstrated strong anti-tumor effects and induced tumor regression when combined with gemcitabine/nab-paclitaxel (G/Nab-P) in TNBC xenografts. For instance, this compound (25 mg/kg) combined with G/Nab-P achieved 95% TGI and induced tumor regression in 60% of mice, whereas G/Nab-P alone did not. wikipedia.org

Castration-Resistant Prostate Cancer (CRPC): In CRPC xenografts, combining this compound with docetaxel (B913) resulted in more tumor regressions (4/6) compared to this compound monotherapy (2/6). caymanchem.com

Combination with Targeted Therapies (e.g., Hormonal Therapy, CDK4/6 Inhibitors, BCL-2 Inhibitors)

Hormonal Therapy: Preliminary clinical data suggests that this compound, when combined with abiraterone (B193195) acetate (B1210297), may help overcome hormonal therapy resistance in castration-resistant prostate cancer. uni.luemanresearch.org In HR+ breast cancer, this compound in combination with fulvestrant (B1683766) (with or without palbociclib) showed potential anti-tumor activity in orthotopic MCF7 xenografts. nih.govnih.gov

CDK4/6 Inhibitors: A significant area of research is overcoming resistance to CDK4/6 inhibitors in HR+ breast cancer. This compound uniquely impaired proliferation in both parental and palbociclib-resistant T47D breast cancer cells, while conventional CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) were effective only on parental cells. This highlights this compound's potential to address an unmet clinical need by restoring sensitivity or providing alternative therapeutic avenues in resistant settings. nih.govnih.gov

BCL-2 Inhibitors: Preclinical studies have shown that the combination of this compound with the BCL-2 inhibitor venetoclax (B612062) was sufficient to induce tumor regressions in acute myeloid leukemia (AML) xenograft models (KG-1 and HL-60) that were resistant to either single-agent drug. This finding supports further evaluation of CLK/DYRK inhibitors as a therapeutic strategy for hematologic malignancies dependent on alternative pre-mRNA splicing. nih.gov

PARP Inhibitors: A Phase 1 clinical trial is underway investigating the combination of this compound (cirtuvivint) with olaparib (B1684210) in patients with Breast Cancer Susceptibility Gene (BRCA)-mutated/homologous recombination deficiency platinum-resistant ovarian cancer. nih.gov

Other Targeted Therapies: Preclinical investigations also explore combining CLK inhibitors like this compound with other targeted agents, such as the XPO1 inhibitor eltanexor (B607294) and the KRAS G12D specific inhibitor MRTX-1133. nih.gov

Investigation of this compound in Additional Disease Models and Beyond Oncology

The broad mechanism of action of this compound, involving the modulation of alternative splicing and Wnt pathway inhibition, suggests its potential utility beyond the currently investigated solid tumors.

Additional Oncology Models: this compound has demonstrated potent anti-tumor activity as a single agent in various preclinical gastrointestinal cancer models, including colorectal cancer and gastric cancer xenografts. hznu.edu.cnguidetopharmacology.orgthegoodscentscompany.comresearchgate.netmedchemexpress.commims.comguidetopharmacology.org It has also shown promise in pancreatic cancer, receiving orphan drug designation from the FDA in January 2019. hznu.edu.cnguidetopharmacology.org In vitro studies have shown potent inhibition of cell viability across 14 pancreatic cancer cell lines. wikipedia.org this compound's activity has also been reported in ovarian cancer models, showing similar findings to those in TNBC. thegoodscentscompany.com Future directions include investigating its potential in hepatocellular carcinoma hznu.edu.cn and liquid tumors, with Biosplice actively developing next-generation CLK/DYRK inhibitors for a broader array of cancers, including hematologic malignancies. uni.luemanresearch.orgnih.gov Early clinical data has also shown stable disease in some patients with uveal melanoma. guidetopharmacology.org

Beyond Oncology: The CLK/DYRK kinase family plays diverse roles in cellular processes beyond cancer. Research indicates their involvement in neurodegenerative diseases, such as frontotemporal dementia and Parkinson's disease, where aberrant splicing of the microtubule-associated protein tau is implicated. mims.com Furthermore, CLK/DYRK inhibitors, such as Leucettine L41, have been shown to activate the autophagic mTOR/PI3K pathway, suggesting potential therapeutic applications in conditions like Alzheimer's disease. medchemexpress.commims.comwikipedia.org The broader pipeline of Biosplice, the developer of this compound, includes therapeutics based on CLK/DYRK kinase modulation for major diseases ranging from osteoarthritis to Alzheimer's disease, underscoring the potential for this compound or related compounds to be investigated in non-oncology indications. cenmed.comuni.luemanresearch.org

Deeper Elucidation of CLK/DYRK Kinase-Mediated Regulatory Networks

Further in-depth research is crucial to fully understand the intricate CLK/DYRK kinase-mediated regulatory networks that this compound targets. This compound is a pan-inhibitor of CLK1-4 and DYRK1-4, which function as both tyrosine and serine/threonine kinases. guidetopharmacology.orgnih.govthegoodscentscompany.comnih.gov Their primary role involves regulating pre-mRNA splicing, a pivotal process for gene expression, by phosphorylating serine and arginine-rich splicing factors (SRSFs) and disrupting spliceosome activity. cenmed.comuni.luhznu.edu.cnguidetopharmacology.orgemanresearch.orgresearchgate.netmedchemexpress.commims.comnih.govmims.com

The compound's ability to reduce Wnt pathway gene expression (e.g., Axin2, LEF1, MYC, TCF7, TCF7L2, LRP5, TCF7, TCF7L1, DVL2, DVL1) and induce the generation of splicing variants of Wnt pathway genes highlights the complexity of its impact on gene regulation. guidetopharmacology.orghznu.edu.cnguidetopharmacology.orgthegoodscentscompany.comresearchgate.netmedchemexpress.commims.comnih.govcaymanchem.comnih.govwikipedia.orgguidetopharmacology.org Aberrant splicing is a hallmark of many cancers, and a deeper understanding of how CLK/DYRK inhibition specifically alters these events could reveal novel therapeutic targets or refine patient selection strategies. guidetopharmacology.org For instance, CLK2 and CLK3 have been identified as oncogenic kinases that drive cancer formation through Wnt signaling pathway activation. hznu.edu.cnresearchgate.net Elucidating the precise downstream effects of this compound on specific splicing isoforms and their functional consequences in different cancer types will be critical. This includes comprehensive proteomic and transcriptomic analyses to map the full spectrum of splicing changes induced by this compound and their impact on protein function and cellular pathways.

Design and Development of Next-Generation Selective CLK/DYRK Inhibitors

Building upon the foundational understanding of this compound, a significant future direction involves the rational design and development of next-generation CLK/DYRK inhibitors with improved selectivity, potency, and pharmacokinetic profiles. This compound itself represents a "next-generation" orally bioavailable compound compared to its predecessor, SM04690, which was not bioavailable. guidetopharmacology.org This iterative process of drug development is crucial for overcoming potential limitations and expanding the therapeutic window.

The current pan-CLK/pan-DYRK inhibition profile of this compound is effective, but developing more selective inhibitors for specific CLK or DYRK isoforms could offer advantages, such as reduced off-target effects and improved efficacy in cancers driven by particular kinase dysregulations. For example, research is ongoing to develop selective CLK4 inhibitors. nih.gov Advances in structural biology, computational chemistry, and medicinal chemistry will be instrumental in designing compounds with tailored selectivity profiles. Furthermore, exploring novel chemical scaffolds and optimizing the drug-like properties of these inhibitors will be essential for their successful translation into clinical practice. Understanding the post-translational modification (PTM) mechanisms targeted by these kinases can also guide the development of highly specific therapeutic strategies. guidetopharmacology.org

Q & A

Q. What is the molecular mechanism of SM08502 in modulating Wnt/β-catenin signaling?

this compound inhibits CDC-like kinases (CLKs), which regulate pre-mRNA splicing by phosphorylating serine/arginine-rich splicing factors. This inhibition disrupts the production of Wnt pathway components, reducing nuclear β-catenin accumulation and downstream oncogenic gene expression . To validate this mechanism, researchers should:

  • Perform RNA-seq to identify aberrant splicing variants of Wnt-related genes (e.g., CTNNB1).
  • Use immunoblotting to quantify β-catenin protein levels in cytoplasmic vs. nuclear fractions.
  • Compare dose-response effects in CTNNB1-mutant vs. wild-type cell lines (e.g., ISHIKAWA-S33Y vs. parental ISHIKAWA) .

Q. How should researchers design in vitro experiments to evaluate this compound efficacy?

  • Cell line selection : Prioritize models with CTNNB1 mutations or Wnt hyperactivation (e.g., colorectal cancer lines like HCT116, endometrial models like ISHIKAWA-S33Y) .
  • Controls : Include untreated controls and CLK/DYRK kinase inhibitors (e.g., T-025) to isolate this compound-specific effects.
  • Endpoint assays : Measure viability (MTT/CellTiter-Glo), apoptosis (Annexin V/PI), and splicing alterations (RT-PCR for splice variants like AXIN2) .

Q. What criteria define suitable in vivo models for this compound studies?

  • Use xenografts of CTNNB1-mutant tumors to assess tumor volume reduction and metastasis suppression.
  • Monitor Wnt pathway biomarkers (e.g., serum LEF1 levels) and toxicity via liver/kidney histopathology .
  • For arthritis models, employ collagen-induced arthritis (CIA) in rodents, evaluating joint inflammation and cartilage degradation .

Q. What key findings from preclinical studies support this compound’s therapeutic potential?

  • In endometrial cancer, this compound (10 μM) reduced tumor growth by 62% in CTNNB1-mutant xenografts via spliceosome disruption (KEGG pathway adj. p < 0.001) .
  • In colorectal cancer, this compound synergized with paclitaxel, increasing apoptosis 3.5-fold compared to monotherapy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cell-type-specific effects?

  • Hypothesis : Tissue-specific CLK isoform expression may alter drug efficacy.
  • Methodology :

Conduct kinase profiling assays to compare this compound’s inhibition constants (Ki) for CLK1, CLK2, and CLK4 across cell lines.

Use CRISPR-Cas9 to knockout individual CLK isoforms and assess rescue of splicing defects .

Cross-validate findings with RNAi-based CLK silencing .

Q. What statistical approaches are optimal for analyzing this compound-induced alternative splicing events?

  • Apply the MAJIQ algorithm to quantify splicing efficiency from RNA-seq data, focusing on exon skipping and intron retention events .
  • Use Benjamini-Hochberg correction (FDR < 0.05) to adjust for multiple comparisons in pathway enrichment analyses (Reactome/KEGG) .
  • For small-sample studies, employ non-parametric tests (e.g., Wilcoxon signed-rank) to compare splicing event frequencies .

Q. How can this compound be integrated with existing therapies to overcome resistance?

  • Rationale : Wnt inhibition may reverse taxane resistance in β-catenin–driven cancers.
  • Experimental workflow :

Treat CTNNB1-mutant cells with this compound + paclitaxel and measure synergistic indices via Chou-Talalay analysis.

Validate in vivo using sequential dosing (this compound priming followed by taxane) .

Assess β-catenin nuclear localization via immunohistochemistry in residual tumors.

Q. What methodological challenges arise in quantifying this compound’s off-target effects?

  • Issue : CLK inhibition may inadvertently affect non-Wnt pathways (e.g., tyrosine metabolism).
  • Solutions :
  • Perform kinome-wide selectivity screening (e.g., Eurofins KinaseProfiler).
  • Use isoform-specific antibodies to distinguish CLK2 vs. CLK4 activity in Western blots .
  • Compare transcriptomic profiles of this compound-treated vs. CLK-knockdown models .

Q. How do researchers validate this compound’s impact on alternative splicing in vivo?

  • Extract RNA from xenograft tumors and perform nanopore sequencing to detect full-length splice variants.
  • Use droplet digital PCR (ddPCR) to quantify retained introns in DVL2 and APC transcripts .
  • Corrogate splicing changes with tumor regression rates using Spearman’s rank correlation .

Q. What ethical and technical considerations apply to clinical translation of this compound?

  • Preclinical : Monitor for CLK-related cardiotoxicity via echocardiography in animal models.
  • Clinical trial design : Use adaptive phase I/II protocols to optimize dosing in CTNNB1-mutant cohorts.
  • Regulatory : Address potential genotoxicity risks by conducting Ames tests and micronucleus assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.